molecular formula C6H7F2N B2853329 2,2-Difluorocyclopentane-1-carbonitrile CAS No. 1781037-41-9

2,2-Difluorocyclopentane-1-carbonitrile

Cat. No.: B2853329
CAS No.: 1781037-41-9
M. Wt: 131.126
InChI Key: MERZARVQFKCCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluorocyclopentane-1-carbonitrile is a chemical compound with the molecular formula C6H7F2N. It is characterized by the presence of two fluorine atoms attached to a cyclopentane ring, along with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms, followed by the conversion of the resulting difluorocyclopentane to the carbonitrile derivative using cyanide sources under appropriate conditions .

Industrial Production Methods: Industrial production of 2,2-Difluorocyclopentane-1-carbonitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent introduction of the carbonitrile group can be achieved through continuous flow processes to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,2-Difluorocyclopentane-1-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluorocyclopentane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    2,2-Difluorocyclopentane: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    Cyclopentane-1-carbonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2-Fluorocyclopentane-1-carbonitrile: Contains only one fluorine atom, leading to variations in its chemical behavior.

Uniqueness: 2,2-Difluorocyclopentane-1-carbonitrile is unique due to the presence of both fluorine atoms and the carbonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,2-difluorocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N/c7-6(8)3-1-2-5(6)4-9/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERZARVQFKCCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.